4-(2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamido)benzamide
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Overview
Description
The compound is a complex organic molecule with a cyclohexyl group, a hexahydro-1H-cyclopenta[d]pyrimidin-1-yl group, and a benzamide group . These types of compounds are often used in medicinal chemistry due to their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Novel Heterocyclic Compounds
A study explored the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating potential as anti-inflammatory and analgesic agents. This research underscores the versatility of heterocyclic chemistry in drug discovery, highlighting methods that could be relevant for synthesizing compounds similar to the one (Abu‐Hashem et al., 2020).
Anticancer and Antimicrobial Potential
Another study focused on the synthesis and biological evaluation of 5-deaza analogues of aminopterin and folic acid, revealing significant anticancer activity. This research highlights the therapeutic potential of pyrimidine derivatives, suggesting avenues for developing novel anticancer agents (Su et al., 1986).
Antimicrobial Agents
Research into pyrimidinone and oxazinone derivatives fused with thiophene rings using 2-chloro-6-ethoxy-4-acetylpyridine as starting material demonstrated good antibacterial and antifungal activities. This indicates the potential of such compounds in addressing microbial resistance (Hossan et al., 2012).
Histone Deacetylase Inhibition for Cancer Therapy
The discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) as an orally active histone deacetylase inhibitor showcases the application of pyrimidine derivatives in cancer therapy, highlighting the role of chemical synthesis in developing novel therapeutic agents (Zhou et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[[2-(3-cyclohexyl-2,4-dioxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4/c23-20(28)14-9-11-15(12-10-14)24-19(27)13-25-18-8-4-7-17(18)21(29)26(22(25)30)16-5-2-1-3-6-16/h9-12,16H,1-8,13H2,(H2,23,28)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPVAWCERDWFEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(CCC3)N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamido)benzamide |
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